molecular formula C15H13NO3S B215100 methyl 6-phenacylsulfanylpyridine-2-carboxylate

methyl 6-phenacylsulfanylpyridine-2-carboxylate

Cat. No.: B215100
M. Wt: 287.3 g/mol
InChI Key: VVSOFTWYUKMGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 6-phenacylsulfanylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and a sulfanyl group attached to a phenylethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-phenacylsulfanylpyridine-2-carboxylate typically involves multicomponent reactions. One common method is the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under specific conditions to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Industrial Production Methods

the principles of green chemistry, such as multicomponent reactions and tandem processes, are often employed to enhance efficiency, reduce waste, and achieve high atom economy .

Chemical Reactions Analysis

Types of Reactions

methyl 6-phenacylsulfanylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the phenylethyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

methyl 6-phenacylsulfanylpyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-phenacylsulfanylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit ribosome function by binding to the 30S subunit of bacterial ribosomes, thereby inhibiting protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinecarboxylates and sulfanyl-substituted pyridines. Examples include:

Uniqueness

methyl 6-phenacylsulfanylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

methyl 6-phenacylsulfanylpyridine-2-carboxylate

InChI

InChI=1S/C15H13NO3S/c1-19-15(18)12-8-5-9-14(16-12)20-10-13(17)11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

VVSOFTWYUKMGMQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC(=CC=C1)SCC(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=NC(=CC=C1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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